Product packaging for 2-Isopropylthiazole-4-carboxamide(Cat. No.:CAS No. 390386-23-9)

2-Isopropylthiazole-4-carboxamide

Cat. No.: B11915243
CAS No.: 390386-23-9
M. Wt: 170.23 g/mol
InChI Key: ZHTIQAPVCFSHDH-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-4-carboxamide (CAS 390386-23-9) is a high-purity organic compound characterized by its thiazole core structure substituted with an isopropyl group and a carboxamide functional group . It has a molecular formula of C7H10N2OS and a molecular weight of 170.23 g/mol . This chemical is offered for research and development purposes only and is classified as "For Research Use Only." It is recommended to be stored sealed in a dry environment at room temperature . Thiazole derivatives are a significant class of heterocyclic compounds in medicinal and organic chemistry research, often investigated for their potential as key intermediates in the synthesis of more complex molecules or for their biological activities. Researchers value this compound for its specific molecular architecture, which serves as a building block in various synthetic applications. Please consult the product's COA (Certificate of Analysis) for detailed purity specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2OS B11915243 2-Isopropylthiazole-4-carboxamide CAS No. 390386-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4(2)7-9-5(3-11-7)6(8)10/h3-4H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTIQAPVCFSHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456113
Record name 2-Isopropylthiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390386-23-9
Record name 2-Isopropylthiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Isopropylthiazole 4 Carboxamide and Its Analogues

Established Synthetic Routes to the 2-Isopropylthiazole-4-carboxamide Core

The traditional synthesis of the this compound core is built upon fundamental reactions in heterocyclic chemistry. These methods provide reliable, albeit sometimes lengthy, pathways to the target molecule.

The most prominent and widely utilized method for constructing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis. nih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.govacs.org In the context of synthesizing the target compound's core, this typically involves the reaction of an ethyl bromopyruvate derivative with a suitable thioamide. The mechanism proceeds through the initial formation of an isothiourea intermediate, which then undergoes cyclization and dehydration to yield the stable aromatic thiazole ring. acs.org This method is highly versatile, allowing for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring by choosing the appropriate starting materials. nih.gov

The introduction of the isopropyl group at the C-2 position of the thiazole ring is strategically accomplished by selecting the corresponding thioamide as a starting material in the Hantzsch synthesis. For this compound, isobutyrothioamide (the thioamide of isobutyric acid) serves as the key building block that provides the isopropyl substituent. By reacting isobutyrothioamide with an appropriate α-halocarbonyl compound, such as ethyl bromopyruvate, the 2-isopropylthiazole (B97041) core is formed directly during the ring-forming cyclization step. An alternative, though less direct, route involves a Darzen reaction to create an epoxide intermediate which is then coupled with thiourea (B124793) to form an aminothiazole, which would require subsequent modification.

The carboxamide group at the C-4 position is typically installed in the final steps of the synthesis. The most common precursor for this functional group is a thiazole-4-carboxylic acid or its corresponding ester, which is formed during the initial Hantzsch cyclization (e.g., using ethyl bromopyruvate).

There are two primary methods for converting the carboxylic acid to the carboxamide:

Direct Amidation: This involves treating the thiazole-4-carboxylic acid with ammonia (B1221849) or an amine in the presence of a peptide coupling agent. mdpi.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Conversion to Acid Chloride: A two-step procedure where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting thiazole-4-carbonyl chloride is then reacted with ammonia to furnish the final carboxamide.

Table 1: Common Coupling Agents for Carboxamide Formation

Coupling AgentCo-reagent/CatalystDescription
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DMAP (4-Dimethylaminopyridine)A water-soluble carbodiimide (B86325) that activates the carboxyl group. mdpi.comnih.gov
DCC (Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)Another common carbodiimide that forms a urea (B33335) byproduct.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)A highly efficient coupling agent often used for sterically hindered substrates.

A complete and logical multistep synthesis of this compound integrates the strategies mentioned above. A representative pathway would be:

Step 1: Hantzsch Thiazole Synthesis: Reaction of isobutyrothioamide with ethyl bromopyruvate in a suitable solvent like ethanol (B145695). This cyclocondensation reaction forms ethyl 2-isopropylthiazole-4-carboxylate.

Step 2: Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with a base, such as sodium hydroxide (B78521) (NaOH) in an aqueous ethanol solution, followed by acidic workup to protonate the carboxylate salt.

Step 3: Amidation: The 2-isopropylthiazole-4-carboxylic acid is then converted to the final product, this compound. This can be done via direct coupling with ammonia using a reagent like EDCI or by converting the acid to its acyl chloride with thionyl chloride and then reacting it with ammonia. mdpi.comnih.gov

Advanced Synthetic Strategies and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. researchgate.netnih.gov These advanced strategies aim to reduce reaction times, minimize waste, and avoid hazardous solvents and reagents. bepls.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. nih.govscielo.br By using microwave irradiation, chemical transformations can be accelerated dramatically, often reducing reaction times from hours to mere minutes. nih.gov This is due to the efficient and rapid heating of the reaction mixture through dielectric loss.

For the synthesis of thiazole derivatives, microwave irradiation has been successfully applied to the Hantzsch reaction. nih.gov This approach not only shortens the reaction time but frequently leads to higher product yields and improved purity, reducing the need for extensive purification. nih.gov The use of microwave technology aligns with the principles of green chemistry by improving energy efficiency. researchgate.netbohrium.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

Reaction StepConventional Method (Reflux)Microwave-Assisted Method
Reactants α-halocarbonyl + Thioamideα-halocarbonyl + Thioamide
Reaction Time 2-24 hours bepls.com5-30 minutes nih.govpensoft.net
Yield Good (e.g., 68-79%) nih.govExcellent (e.g., 80-90%) nih.gov
Conditions Sustained high temperature, solvent refluxRapid heating, controlled temperature and pressure

Transition Metal-Catalyzed Coupling Reactions for Thiazole Derivatives

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems, including thiazole derivatives. While specific literature on the direct synthesis of this compound via these methods is not extensively detailed, the general strategies for thiazole synthesis are well-established and applicable. Reactions such as Suzuki, Heck, and Sonogashira couplings are frequently employed to introduce substituents onto a pre-formed thiazole ring.

More directly, the formation of the thiazole ring itself can be catalyzed by transition metals. For instance, coupling reactions involving thioamides and suitable three-carbon synthons can be facilitated by copper or palladium catalysts. These methods offer a high degree of control over the substitution pattern of the resulting thiazole. The synthesis of various 2-substituted thiazole derivatives often involves the reaction of thiosemicarbazide (B42300) with α-haloketones or phenacyl bromides, a process that can be catalyzed to improve yield and reaction conditions. nih.gov The reactivity of the thiazole ring allows for further functionalization, where transition metal-catalyzed cross-coupling can be used to attach various groups at the C4 and C5 positions.

Stereoselective Synthesis of Chiral this compound Analogues

The creation of chiral molecules with specific three-dimensional arrangements is crucial for various applications. Stereoselective synthesis of analogues of this compound can be achieved by employing chiral auxiliaries, catalysts, or starting materials. Although direct examples for this specific compound are not prominent, the principles can be extrapolated from the synthesis of other chiral heterocycles. beilstein-journals.orgnih.gov

One common strategy involves an asymmetric cycloaddition. For example, a chiral catalyst, such as a metal complex with a chiral ligand (e.g., "Cu(II)-bisoxazoline"), can direct the formation of a specific stereoisomer during the ring-forming step. beilstein-journals.org Another approach is the use of a chiral pool, starting the synthesis from a naturally occurring chiral molecule. For monoterpene-based oxadiazoles, which are structurally related heterocycles, stereoselective synthesis has been accomplished starting from α,β-unsaturated carboxylic acids derived from commercially available chiral monoterpenes. nih.gov This methodology, involving coupling reactions and subsequent cyclizations, preserves the chirality of the starting material. Such strategies could be adapted to produce chiral analogues of this compound by starting with a chiral thioamide or a chiral building block containing the isopropyl group.

Chemical Transformations and Derivatization of this compound

The this compound scaffold serves as a versatile platform for extensive chemical modification. These transformations include interconversions of the core functional groups and the synthesis of complex hybrid molecules and potential polymers.

Functional Group Interconversions at the Thiazole Core

Functional Group Interconversion (FGI) is a key strategy for modifying a molecule without altering its carbon skeleton. youtube.com The thiazole ring and its substituents are amenable to various transformations. pharmaguideline.com The amide group at the C4 position is a primary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which in turn can be esterified or converted into other amide derivatives through coupling reactions.

The thiazole ring itself exhibits distinct reactivity. The nitrogen atom at position 3 is basic and can be readily protonated or alkylated to form thiazolium salts. pharmaguideline.com Electrophilic substitution reactions, such as halogenation or sulfonation, typically occur at the C5 position, which is the most electron-rich carbon. pharmaguideline.com A foundational example of FGI on a similar scaffold is seen in the synthesis of thiazole-oxadiazole hybrids, where ethyl 2-acetamido-4-methylthiazole-5-carboxylate is converted to a hydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov This hydrazide then serves as a key intermediate for building a new heterocyclic ring. nih.gov

Table 1: Examples of Functional Group Interconversions on Thiazole Scaffolds

Starting MaterialReagentsTransformationProductReference
Ethyl 2-acetamido-4-methylthiazole-5-carboxylateHydrazine hydrate, EthanolEster to HydrazideN-(5-(hydrazinecarbonyl)-4-methylthiazol-2-yl)acetamide nih.gov
2-AminothiazoleSulfonyl chloride, Sodium acetateN-SulfonylationN-(thiazol-2-yl)benzenesulfonamide derivatives nih.gov
ThiazoleAlkyl halidesN-AlkylationThiazolium cations pharmaguideline.com

Synthesis of Conjugates and Hybrid Molecules Containing the this compound Moiety

"Molecular hybridization" or "clubbing" involves combining two or more pharmacophores into a single molecule to create a hybrid compound. The this compound moiety has been successfully integrated with other heterocyclic systems like oxadiazoles, triazoles, and pyrazoles.

Clubbed Oxadiazole-Thiazole Derivatives : A common synthetic route to create these hybrids involves converting a thiazole carboxylate or carboxamide into a carbohydrazide (B1668358). nih.govnih.gov This thiazole-carbohydrazide intermediate is then cyclized to form a 1,3,4-oxadiazole (B1194373) ring. For example, reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide yields a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring attached to the thiazole core. nih.gov Alternatively, other reagents can be used to generate differently substituted oxadiazoles. researchgate.netmdpi.com

Triazole-Thiazole Derivatives : The synthesis of triazole-thiazole hybrids often follows a similar path. Starting with a thiazole carbohydrazide, reaction with appropriate reagents can lead to the formation of a 1,2,4-triazole (B32235) ring. nih.gov These hybrid structures combine the chemical features of both the thiazole and triazole ring systems. nih.govfrontiersin.org Synthetic strategies can involve building the triazole ring onto the thiazole precursor or coupling pre-formed thiazole and triazole units. researchgate.netresearchgate.net

Pyrazole (B372694) Incorporating Thiazole Derivatives : Pyrazole-thiazole hybrids are another important class of molecules. These can be synthesized by reacting a pyrazole derivative containing a suitable functional group with a thiazole precursor, or vice-versa. For instance, N-thiocarbamoylpyrazole derivatives can be cyclized with reagents like ethyl bromoacetate (B1195939) or phenacyl bromides to yield pyrazolothiazoles or pyrazolothiazol-4-ones. nih.gov Other strategies involve reacting pyrazoline-based thiocarbamoyl compounds with chloroacetone (B47974) to afford thiazolylpyrazoline derivatives. epa.gov These syntheses create a direct link between the two heterocyclic rings. scispace.comacs.org

Table 2: Synthesis of Thiazole Hybrid Molecules

Hybrid TypeThiazole PrecursorKey Reagents for Second RingResulting Hybrid StructureReference
Oxadiazole-Thiazole4-isopropylthiazole-2-carbohydrazideCS2, KOHThiazole-clubbed 1,3,4-oxadiazole nih.govnih.gov
Triazole-Thiazole4-isopropylthiazole-2-carbohydrazideAryl isothiocyanatesThiazole-clubbed 1,2,4-triazole nih.gov
Pyrazole-ThiazoleN-ThiocarbamoylpyrazoleEthyl bromoacetate / Phenacyl bromidesPyrazolothiazol-4(5H)-one / Pyrazolothiazole nih.gov
Pyrazole-Thiazole3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolineChloroacetone derivativesThiazolylpyrazoline derivatives epa.gov

Formation of Oligomers and Polymeric Structures Incorporating this compound Subunits

The incorporation of heterocyclic units like this compound into oligomeric or polymeric chains is an area of advanced materials science. While specific literature on the polymerization of this exact compound is sparse, the functional groups present—namely the carboxamide—offer potential pathways for polymerization.

Polyamides could potentially be synthesized if a diamine-substituted thiazole were reacted with a dicarboxylic acid-substituted thiazole through condensation polymerization. The amide bond in the this compound itself could, under certain conditions, participate in ring-opening polymerization or be modified to contain polymerizable groups. For example, the amide nitrogen or the thiazole ring could be functionalized with a vinyl or acrylate (B77674) group, which could then undergo free-radical or controlled polymerization to form polymers with thiazole-containing side chains. The synthesis of polymers containing thiazole units in the main chain or as pendant groups is a known strategy for creating materials with specific electronic, thermal, or biological properties. The robust nature of the thiazole ring makes it an attractive candidate for inclusion in stable polymer backbones.

Spectroscopic and Crystallographic Characterization of 2 Isopropylthiazole 4 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For 2-Isopropylthiazole-4-carboxamide, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different hydrogen environments in the molecule. The isopropyl group would exhibit a characteristic pattern: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The chemical shift of the methine proton would be further downfield due to the deshielding effect of the thiazole (B1198619) ring. The thiazole ring itself has one proton at the 5-position, which would appear as a singlet. The two protons of the carboxamide group (-CONH₂) would likely appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with any trace water.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms. Key expected signals would include those for the two carbons of the isopropyl group, the three carbons of the thiazole ring (with the C2 and C4 carbons showing significant downfield shifts due to their attachment to nitrogen and sulfur), and the carbonyl carbon of the carboxamide group, which would be the most downfield signal.

Expected ¹H NMR Data for this compound

Protons Multiplicity Expected Chemical Shift (ppm)
Isopropyl CH₃ Doublet ~1.3-1.5
Isopropyl CH Septet ~3.2-3.5
Thiazole H5 Singlet ~8.0-8.3

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
Isopropyl CH₃ ~23-25
Isopropyl CH ~33-35
Thiazole C5 ~120-125
Thiazole C4 ~145-150
Carbonyl C=O ~160-165

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₇H₁₀N₂OS), the molecular weight is 170.24 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 170.

The fragmentation pattern would likely involve the loss of the isopropyl group, leading to a significant fragment ion. Other common fragmentation pathways could include the loss of the carboxamide group or cleavage of the thiazole ring.

Expected Major Fragments in the Mass Spectrum of this compound

Fragment Structure Expected m/z
[M]⁺ [C₇H₁₀N₂OS]⁺ 170
[M - CH(CH₃)₂]⁺ [C₄H₂N₂OS]⁺ 127
[M - CONH₂]⁺ [C₆H₉NS]⁺ 127

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and thiazole functionalities.

The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1640-1600 cm⁻¹. The C-H stretching vibrations of the isopropyl group would be present just below 3000 cm⁻¹. The characteristic vibrations of the thiazole ring (C=N and C-S stretching) would be found in the fingerprint region (below 1600 cm⁻¹).

Expected IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3400-3100 (two bands)
Alkyl C-H Stretch 2970-2870
Amide C=O Stretch (Amide I) 1680-1650
Amide N-H Bend (Amide II) 1640-1600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the Cambridge Structural Database, we can infer some general features from the structures of related thiazole carboxamides.

A crystal structure of this compound would reveal the planarity of the thiazole ring. The isopropyl group would be oriented to minimize steric hindrance. A key feature of the solid-state structure would be the formation of hydrogen bonds involving the amide group. The two N-H protons of the amide can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonds would likely lead to the formation of dimers or extended networks in the crystal lattice, which would significantly influence the compound's melting point and solubility.

Computational Chemistry and Molecular Modeling of 2 Isopropylthiazole 4 Carboxamide

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies can reveal details about electron distribution and the regions of a molecule most likely to engage in chemical reactions.

Density Functional Theory (DFT) Calculations for Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests higher reactivity.

For 2-Isopropylthiazole-4-carboxamide, specific values for HOMO and LUMO energies derived from DFT calculations are not available in published studies. Such a study would provide the following type of data:

Table 1: Hypothetical DFT Calculation Results for this compound

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

This table is for illustrative purposes only. No experimental or computational data is available.

Electrostatic Potential Surface Analysis for Molecular Recognition

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. It helps identify the electrophilic (positive) and nucleophilic (negative) regions, which are crucial for understanding how the molecule might interact with other molecules, particularly biological macromolecules. This analysis is vital for predicting hydrogen bonding and other non-covalent interactions that govern molecular recognition. A detailed MEP analysis for this compound has not been reported.

Molecular Dynamics Simulations and Ligand-Target Interactions

Molecular dynamics (MD) simulations and docking studies are computational techniques used to model the interaction between a small molecule (ligand) and a biological target, such as a protein. These methods are instrumental in drug design and development.

Protein-Ligand Docking Studies with Biological Macromolecules

Protein-ligand docking predicts the preferred orientation of a ligand when bound to a target protein. This computational method involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity. While docking studies have been performed on structurally similar molecules like isoxazole-carboxamide derivatives to identify their binding modes with enzymes like COX, no such studies have been published specifically for this compound.

Conformational Analysis and Binding Mode Predictions

Conformational analysis assesses the different spatial arrangements (conformations) of a molecule and their relative energies. When a ligand binds to a protein, it adopts a specific conformation, known as the binding mode. Predicting this mode is essential for understanding the basis of its biological activity. Without specific docking studies for this compound, its binding modes with any potential biological targets remain unknown.

Table 2: Hypothetical Docking Study Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Data not available Data not available Data not available

This table is for illustrative purposes only. No experimental or computational data is available.

Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding affinity between two ligands. It involves a "non-physical" alchemical transformation of one molecule into another within the protein's binding site and in solution, allowing for a precise prediction of the relative binding free energy. This technique is computationally intensive but provides a higher level of accuracy compared to standard docking scores. There are no published FEP calculations for this compound to predict its binding affinity to any protein target.

Comprehensive Search Reveals No Specific Research on the

Despite a thorough and targeted search of scientific literature, no dedicated research articles or computational studies were found specifically focusing on the Quantitative Structure-Activity Relationship (QSAR) modeling, derivation of molecular descriptors, or the development of predictive models for the biological efficacy of the chemical compound this compound.

Extensive searches were conducted to locate scholarly information that would allow for the generation of a detailed article on the computational chemistry and molecular modeling of this compound, as per the specified outline. The investigation aimed to uncover research pertaining to the following areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Predictive Models for Biological Efficacy

The search strategy included queries for QSAR studies, molecular descriptor calculations, and predictive biological efficacy models directly related to this compound and its analogues. However, the search results did not yield any specific studies on this particular compound.

While the search did identify a range of computational studies on related heterocyclic structures, such as 2,4-dioxopyrimidine-1-carboxamides, pyrazole-thiazole carboxamide derivatives, and thiazolidine-4-ones, none of these publications provided the necessary data or analysis for this compound itself. In strict adherence to the request to focus solely on the specified compound, this related but distinct information has not been included.

Consequently, due to the absence of available scientific research and data on this compound within the specified computational and molecular modeling context, it is not possible to generate the requested article. The creation of data tables and detailed research findings as requested is contingent on the existence of such primary research, which appears to be unavailable at this time.

Biological Activity Profiling of 2 Isopropylthiazole 4 Carboxamide in Preclinical in Vitro Systems

Antimicrobial Research Applications

A thorough review of scientific literature and databases reveals no specific published studies on the antimicrobial properties of 2-Isopropylthiazole-4-carboxamide. The following subsections reflect this lack of available data.

There are no specific studies available in the reviewed scientific literature concerning the in vitro antibacterial efficacy of this compound against common pathogenic bacteria such as Staphylococcus aureus or Escherichia coli. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against these strains is not available.

Information regarding the in vitro antifungal efficacy of this compound against fungi responsible for mycoses, including Candida albicans or Aspergillus niger, has not been reported in the available literature.

Specific data on the in vitro activity of this compound against Mycobacterium tuberculosis strains is not present in the public scientific domain.

Scientific investigations into the potential of this compound to inhibit biofilm formation or the mechanisms by which it might do so have not been documented in published research.

There is no available research detailing the evaluation of this compound as an inhibitor of specific microbial targets, such as DNA gyrase or dihydrofolate reductase (DHFR).

Anticancer and Cell Growth Modulation Studies

While information on its antimicrobial profile is absent, this compound has been identified in the context of anticancer research, specifically as a potential modulator of cell growth through enzyme inhibition.

Research documented in patent literature identifies this compound as a compound with potential Pim kinase inhibitory activity. googleapis.com Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are implicated in the regulation of cell signaling pathways controlling cell proliferation, survival, and differentiation. Their over-expression is associated with various hyperproliferative disorders, including hematopoietic malignancies and other forms of cancer. googleapis.com

As part of a broader class of 4-substituted N-(pyridin-3-yl) carboxamides, this compound was included in research aimed at developing inhibitors of Pim kinase for the treatment of such hyperproliferative disorders. googleapis.com The research outlined the use of these compounds in preclinical in vitro cell proliferation assays. These assays are designed to measure the cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) activity of a compound against proliferating mammalian tumor cell lines. googleapis.com This indicates that this compound has been considered and likely evaluated in in vitro systems to determine its potential as an agent for modulating cancer cell growth. googleapis.com

In Vitro Antiproliferative Effects on Cancer Cell Lines (e.g., MCF-7, A549, Caco-2, HeLa)

Currently, there is no publicly available scientific literature or data detailing the specific in vitro antiproliferative effects of this compound on the cancer cell lines MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), Caco-2 (colorectal adenocarcinoma), and HeLa (cervical cancer).

While research has been conducted on other thiazole (B1198619) carboxamide derivatives, showing a range of activities, these findings cannot be directly extrapolated to this compound due to the specific influence of the isopropyl group at the 2-position of the thiazole ring on the molecule's biological activity. For instance, studies on 2-(3′-indolyl)-N-arylthiazole-4-carboxamides have demonstrated cytotoxicity against various cancer cell lines, but this is a distinct class of compounds. nih.gov Similarly, other research has focused on different substitution patterns on the thiazole ring, which significantly alters their biological profiles.

Antiproliferative Activity Data for Related, but Distinct, Thiazole Derivatives:

Compound ClassCancer Cell Line(s)Observed EffectCitation
2-(3′-indolyl)-N-arylthiazole-4-carboxamidesHeLaPotent cytotoxicity nih.gov

This table illustrates findings for structurally related compounds and does not represent data for this compound.

Mechanisms of Action in Cancer Cells: Apoptosis Induction and Cell Cycle Modulation

Given the absence of data on the antiproliferative effects of this compound, there is consequently no information regarding its potential mechanisms of action in cancer cells, such as the induction of apoptosis or modulation of the cell cycle. Mechanistic studies are typically contingent upon initial findings of significant biological activity. Research on other heterocyclic compounds, including some thiazole derivatives, has shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. nih.govresearchgate.netplos.orgrsc.org However, whether this compound shares these properties remains to be investigated.

Anti-inflammatory Responses in Cellular Models

There is currently no specific research available on the effects of this compound on the modulation of inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. While other carboxamide-containing compounds have been investigated for their anti-inflammatory properties, these findings are not directly applicable to the specific structure of this compound. For example, studies on carboxyamidotriazole (B1668434) have shown it can inhibit TNF-α production in macrophages. nih.gov

Antiprotozoal Research

No published studies were found that specifically evaluate the in vitro efficacy of this compound against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.

However, the thiazole scaffold is of interest in the search for new trypanocidal agents. Research on oligoamides of 2-amino-5-alkylthiazole 4-carboxylic acids and 2,4-disubstituted arylthiazoles has shown activity against T. brucei. nih.govnih.gov These studies suggest that the thiazole ring system can be a component of molecules with anti-trypanosomal properties, but the specific activity of this compound has not been reported.

Antiprotozoal Activity Data for Related Thiazole Compounds:

Compound ClassParasiteObserved EffectCitation
Oligoamides of 2-amino-5-alkylthiazole 4-carboxylic acidsTrypanosoma bruceiActive nih.gov
2,4-disubstituted arylthiazolesTrypanosoma bruceiTrypanocidal activity nih.gov

This table illustrates findings for structurally related compounds and does not represent data for this compound.

Enzyme Inhibition and Receptor Interaction Studies

Identification of Specific Enzyme Targets

Current research literature available through extensive searches does not identify specific enzyme targets for the compound this compound as a standalone molecule. While various derivatives of thiazole and carboxamides have been investigated for their enzymatic inhibition properties, direct evidence linking this compound to the inhibition of a particular enzyme is not presently available. For example, studies on related but distinct molecular classes have shown that benzothiazol-2-ylthiophenylpyrazole-4-carboxamides can act as inhibitors of succinate (B1194679) dehydrogenase (SDH) nih.gov, and certain benzo[d]imidazole-2-carboxamide derivatives have been evaluated for their inhibitory action against the bacterial cell division protein FtsZ nih.gov. However, these findings are not directly applicable to this compound.

Characterization of Binding Affinity and Inhibition Kinetics

Consistent with the lack of identified specific enzyme targets, there is no available data in the reviewed scientific literature characterizing the binding affinity (such as Kᵢ or Kₔ values) or the inhibition kinetics (e.g., IC₅₀ values) of this compound against any specific enzyme. While IC₅₀ values have been reported for various other thiazole derivatives against different cell lines and enzymes researchgate.netresearchgate.net, this information is not specific to this compound.

Nucleic Acid Interaction Analysis

In contrast to the lack of data on enzymatic interactions, the role of the isopropyl-thiazole moiety in mediating interactions with nucleic acids, specifically DNA, has been a subject of detailed investigation.

DNA Minor Groove Binding Characteristics

The isopropyl-thiazole group is a recognized building block in the design of lexitropsins, which are synthetic polyamides that bind to the minor groove of DNA. nih.govnih.gov Research has shown that a short lexitropsin (B1675198) containing an isopropyl-thiazole unit specifically recognizes and binds to the DNA sequence 5'-ACTAGT-3'. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) studies have provided detailed insights into this interaction. nih.gov The binding occurs at a 2:1 ratio of the ligand to the DNA duplex, with the ligands arranged in a staggered, head-to-tail fashion within the minor groove. nih.govnih.gov This arrangement allows the complex to read a six-base-pair DNA frame. nih.gov The binding is facilitated by the hydrophobicity of the isopropyl-thiazole group. nih.gov Furthermore, the nitrogen atom of the thiazole ring plays a crucial role in sequence recognition by forming a hydrogen bond with the exocyclic amine protons of a guanine (B1146940) base (G⁷) located on the floor of the minor groove. nih.gov This interaction also induces a change in the DNA backbone conformation at the adjacent thymine (B56734) (T⁵) 3'-phosphate position. nih.gov

DNA footprinting and fluorescence melting experiments have corroborated these findings, confirming the high affinity and sequence preference of thiazotropsin A, a polyamide containing the isopropyl-thiazole moiety, for the ACTAGT sequence. nih.gov

CharacteristicFindingReference
Binding SiteDNA Minor Groove nih.govnih.gov
Specific Sequence Recognition5'-ACTAGT-3' nih.govnih.gov
Ligand:DNA Stoichiometry2:1 nih.gov
Key Moieties for InteractionIsopropyl-thiazole ((iPr)Th), N-methyl pyrrole (B145914) (Py) nih.gov
Driving ForcesHydrophobic interactions, Hydrogen bonding nih.gov
Specific Hydrogen BondThiazole nitrogen to exocyclic amine of Guanine (G⁷) nih.gov

Structure Activity Relationship Sar and Structural Optimization of 2 Isopropylthiazole 4 Carboxamide

Impact of the Isopropyl Substituent on Biological Activity and Pharmacological Profile

The isopropyl group at the second position of the thiazole (B1198619) ring is a critical determinant of the molecule's interaction with biological targets and its pharmacokinetic properties. Its size, shape, and electronic nature exert significant influence.

Steric and Electronic Effects on Receptor Binding

The steric bulk of the isopropyl group plays a pivotal role in how 2-isopropylthiazole-4-carboxamide fits into the binding pocket of a receptor. This "lock and key" interaction is highly dependent on the three-dimensional space provided by the receptor. The branched nature of the isopropyl group can provide a larger surface area for van der Waals interactions within a hydrophobic pocket, potentially increasing binding affinity compared to smaller, linear alkyl groups. However, if the binding site is sterically constrained, the bulkiness of the isopropyl group could lead to a steric clash, reducing or preventing effective binding.

From an electronic standpoint, the isopropyl group is an electron-donating group through an inductive effect. This can increase the electron density of the thiazole ring, potentially influencing its ability to form hydrogen bonds or other electronic interactions with the receptor. For instance, in the context of cyclooxygenase (COX) inhibitors, the presence of a bulky lipophilic group can enhance interaction with hydrophobic areas of the enzyme's active site, leading to greater inhibition. acs.org While direct studies on this compound are limited, research on related thiazole derivatives suggests that the size and lipophilicity of substituents at this position are crucial for potency. acs.org

Influence on Bioavailability and Cellular Permeability

The lipophilicity, or fat-solubility, of a compound is a key factor in its bioavailability, which is the extent to which it enters the systemic circulation. The isopropyl group, being a hydrophobic moiety, generally increases the lipophilicity of the this compound molecule. This enhanced lipophilicity can facilitate its passage across cellular membranes, which are primarily lipid bilayers, thereby improving its absorption and cellular permeability.

However, an optimal balance of lipophilicity and hydrophilicity is necessary for good bioavailability. While increased lipophilicity can improve membrane permeation, excessively high lipophilicity can lead to poor solubility in the aqueous environment of the gastrointestinal tract and blood, potentially causing the compound to be sequestered in fatty tissues and reducing its concentration at the target site. Studies on similar heterocyclic compounds have shown that modulating lipophilicity through alkyl substituents can significantly impact pharmacokinetic profiles. acs.org

Modulations of the Thiazole Ring for Enhanced Efficacy and Selectivity

The thiazole ring is not merely a scaffold but an active participant in the compound's biological activity. Its modification offers a versatile strategy for fine-tuning the pharmacological properties of this compound.

Positional Isomerism Effects

Studies on other substituted thiazoles have demonstrated the critical nature of positional isomerism. For example, in a series of N-thienylcarboxamides, different positional isomers exhibited markedly different fungicidal activities, which was attributed to variations in their inhibitory activity at the target site and their chemical stability. nih.gov Similarly, the conformation of the carboxamide group relative to the thiazole ring is influenced by its position, which in turn affects enzyme binding. acs.org

Table 1: Comparison of Positional Isomers of a Generic Substituted Thiazole

IsomerPosition of CarboxamidePotential Impact on Activity
Isomer A4-positionMay allow for specific hydrogen bonding interactions with a receptor.
Isomer B5-positionMay alter the overall molecular geometry, leading to a different binding mode or loss of activity.
Isomer C2-positionWould require a different synthetic route and would fundamentally change the nature of the compound.

This table is a generalized representation based on principles of medicinal chemistry, as direct comparative data for this compound isomers is not available.

Substituent Effects on Thiazole Nucleus

Introducing additional substituents onto the thiazole nucleus is a common strategy to modulate the electronic and steric properties of the molecule, thereby influencing its efficacy and selectivity. The placement of electron-donating or electron-withdrawing groups can alter the reactivity of the thiazole ring and its ability to interact with target proteins.

For example, the introduction of a methyl group at the 4-position of the thiazole ring in some series of inhibitors has been shown to positively influence the geometrical conformation, improving its fit within a binding site. acs.org In other cases, the presence of electron-withdrawing groups like halogens on a phenyl ring attached to the thiazole has been shown to be beneficial for antibacterial activity. acs.org The nature and position of these substituents can fine-tune the compound's interaction with specific residues in a receptor's binding pocket, leading to enhanced potency and selectivity. nih.gov

Derivatization and Modification Strategies of the Carboxamide Group

The carboxamide moiety is a key functional group that often participates in crucial hydrogen bonding interactions with biological targets. Its modification represents a powerful tool for optimizing the pharmacological profile of this compound.

Derivatization of the carboxamide nitrogen, for instance by N-alkylation or N-arylation, can significantly impact a compound's properties. Adding substituents to the nitrogen atom can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. For example, in a series of 2-(4-pyridinyl)thiazole carboxamides, N-substitution was a key strategy in optimizing their anti-angiogenic activity. nih.gov

Furthermore, replacing the carboxamide group with a bioisostere—a different functional group with similar physical and chemical properties—is another common strategy. For example, a tetrazole or an oxadiazole could be used to mimic the hydrogen bonding and electronic properties of the carboxamide while potentially offering improved metabolic stability or different binding interactions. The choice of substituent or bioisostere can have a dramatic effect on the resulting compound's activity and selectivity. nih.gov

Table 2: Potential Derivatizations of the Carboxamide Group and Their Predicted Effects

ModificationExamplePotential Effect on Properties
N-AlkylationN-methyl-2-isopropylthiazole-4-carboxamideMay increase lipophilicity and alter hydrogen bonding capacity.
N-ArylationN-phenyl-2-isopropylthiazole-4-carboxamideCan introduce new binding interactions (e.g., pi-stacking) and significantly change the steric profile.
Bioisosteric Replacement2-isopropyl-4-(1H-tetrazol-5-yl)thiazoleMay improve metabolic stability and alter binding mode.

This table illustrates general strategies in medicinal chemistry, as specific data for derivatives of this compound is limited.

Amide Isostere Replacements

The amide bond is a common feature in biologically active molecules but is often susceptible to enzymatic degradation, which can lead to poor pharmacokinetic properties. sci-hub.se Replacing the amide group with a bioisostere—a different functional group with similar physical or chemical properties—is a widely used strategy to enhance metabolic stability, improve membrane permeability, and increase bioavailability. sci-hub.senih.gov For derivatives of this compound, this approach involves substituting the carboxamide moiety with various five-membered heterocyclic rings that can mimic its geometry and hydrogen bonding capabilities. sci-hub.se

Common amide isosteres include:

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are frequently used to replace amide bonds. nih.gov These heterocycles can replicate the planarity and dipole moment of the amide group. nih.gov The substitution can lead to improved metabolic stability and, in some cases, better central nervous system penetration. sci-hub.se For instance, the replacement of a benzamide (B126) with a 1,2,4-oxadiazole (B8745197) has been shown to improve both metabolic stability and brain-to-plasma ratio in other molecular contexts. sci-hub.se

Triazoles: The 1,2,3-triazole ring is another effective amide surrogate, known for its resistance to cleavage by hydrolysis and oxidation. cambridgemedchemconsulting.com It is often synthesized via copper-catalyzed "click" chemistry. cambridgemedchemconsulting.com While it has a stronger dipole moment, its structural features allow for a good overlap with the original amide group. sci-hub.se

Other Heterocycles: Thiazoles, oxazoles, and imidazoles have also been successfully employed as amide bioisosteres, offering a way to introduce structural rigidity and potentially enhance potency and selectivity. sci-hub.sedrughunter.com

The selection of a specific isostere can significantly impact the compound's conformational preference and binding affinity. The electronic properties of the heterocycle, particularly the location of nitrogen and oxygen atoms, influence its ability to act as a hydrogen bond acceptor, which is a critical factor for receptor interaction. sci-hub.se

Amide IsostereKey FeaturesPotential AdvantagesReference
1,2,4-Oxadiazole Mimics planarity and dipole moment of amide.Improved metabolic stability and membrane permeability. nih.gov
1,3,4-Oxadiazole Alternative regioisomeric form to the 1,2,4-isomer.Can improve affinity where other isomers fail. cambridgemedchemconsulting.com
1,2,3-Triazole Resistant to enzymatic cleavage and hydrolysis.Better hydrogen bonding capacity than an amide. cambridgemedchemconsulting.comsci-hub.se
Thiazole Aromatic five-membered heterocycle.Generally well-tolerated as an amide replacement. sci-hub.se

Introduction of Diverse Chemical Moieties

Beyond amide isostere replacement, the introduction of varied chemical groups onto the this compound framework is crucial for optimizing biological activity. This involves modifying the thiazole core and its substituents to explore new chemical space and improve interactions with biological targets.

In one area of research, new analogues based on a 4-isopropylthiazole (B170079) core were synthesized by converting a carbohydrazide (B1668358) at the 2-position into derivative clubbed oxadiazole and triazole ring systems. nih.gov This strategy essentially combines the introduction of diverse moieties with amide isostere replacement. The resulting compounds, which featured substitutions on the newly formed rings, were evaluated for antibacterial, antifungal, and antitubercular activities. nih.gov

Key findings from these modifications include:

The conversion of a 4-isopropyl-1,3-thiazole-2-carbohydrazide into various derivatives demonstrated that the substituted thiazole moiety plays a significant role in enhancing antitubercular properties. nih.gov

Specific analogues showed promising antibacterial and antifungal activity, indicating that the introduction of these combined heterocyclic systems can confer broad-spectrum antimicrobial properties. nih.gov

Further SAR studies on related thiazole compounds have shown that replacing a core ring system (like pyridine) with a thiazole can be an effective strategy. mdpi.com Additionally, modifying other substituents on the molecule, such as exchanging an aniline (B41778) moiety for a pyrazole (B372694) or an isopropyl group, can significantly impact activity. mdpi.com The introduction of moieties like 1,3,4-thiadiazole (B1197879) thioethers has also been explored in other carboxamide-containing compounds to enhance pesticidal activity. frontiersin.org

Original MoietyIntroduced Moiety/ModificationResulting Compound ClassObserved Biological ActivityReference
2-CarbohydrazideN-aryl/heterocyclic groupsSubstituted HydrazonesAntitubercular, Antibacterial, Antifungal nih.gov
2-Carbohydrazide5-substituted-1,3,4-oxadiazol-2-ylClubbed Oxadiazole-ThiazolesAntitubercular, Antibacterial, Antifungal nih.gov
2-Carbohydrazide5-substituted-1,3,4-triazol-2-ylClubbed Triazole-ThiazolesAntitubercular, Antibacterial, Antifungal nih.gov

Discovery and Development of Next-Generation Analogues

The development of next-generation analogues of this compound builds upon the foundational SAR data, employing sophisticated design and synthesis strategies to create compounds with superior efficacy and drug-like properties.

Rational Design Principles

Rational drug design involves using the knowledge of a biological target's structure and function to design effective molecules. researchgate.net This approach is a powerful alternative to traditional trial-and-error screening. For developing analogues of this compound, rational design principles would focus on achieving specific therapeutic goals, such as enhancing potency, overcoming resistance, or improving selectivity. nih.gov

A key principle is the design of dual-targeting or multi-targeting agents. nih.gov By designing a molecule that can inhibit two or more distinct biological targets simultaneously, the probability of developing resistance is significantly reduced. nih.gov This has been successfully applied in the development of antibiotics that inhibit both DNA gyrase and topoisomerase IV. nih.gov Applying this to the this compound scaffold would involve identifying multiple relevant targets and modifying the molecule to achieve balanced inhibitory activity against them. nih.gov

Computational tools are integral to this process. Molecular modeling can predict how a designed analogue will bind to its target protein, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity and best fit within the target's binding site. sci-hub.se This approach saves significant time and resources compared to synthesizing and testing every possible analogue.

Combinatorial Chemistry Approaches

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov This method is particularly useful in the lead optimization phase of drug discovery. By creating a library of this compound analogues, researchers can systematically explore the impact of various substituents at different positions on the molecule.

The process typically involves:

Library Design: A core scaffold, in this case, this compound, is chosen. A variety of chemical building blocks are then selected to be attached to specific points on the scaffold. The design often incorporates principles of "drug-likeness," focusing on ranges of molecular weight, lipophilicity (logP), and other physicochemical properties that are common among known drugs. nih.gov

Synthesis: The library is synthesized, often using automated techniques, by combining the core scaffold with the selected building blocks in all possible combinations.

Screening: The entire library of compounds is then screened for biological activity against the target of interest.

This high-throughput approach allows for the rapid identification of SAR trends. For example, a library could be generated by varying the substituent at the 2-position of the thiazole ring (e.g., replacing the isopropyl group with other alkyl or aryl groups) and simultaneously introducing different substitutions on the amide nitrogen. The screening results would quickly reveal which combinations produce the most potent compounds, guiding the next round of rational design and optimization. nih.gov

Emerging Research Directions and Future Perspectives for 2 Isopropylthiazole 4 Carboxamide Research

Exploration of Novel Biological Targets and Therapeutic Applications

The thiazole (B1198619) nucleus is a versatile pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.net Research into analogs of 2-Isopropylthiazole-4-carboxamide has revealed promising therapeutic potential, suggesting fertile ground for future investigations into the specific targets and applications of this compound.

Thiazolecarboxamides, a closely related class of compounds, have been identified as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in inflammatory and autoimmune diseases. nih.gov One study reported the discovery of thiazolecarboxamide-based STING inhibitors that effectively suppressed immune-inflammatory cytokine levels in both human and murine cells. nih.gov This suggests that this compound could be investigated for its potential to modulate inflammatory responses, offering new avenues for the treatment of conditions driven by aberrant STING activation.

Furthermore, various thiazole derivatives have demonstrated significant anticancer activity. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines, with some compounds showing moderate to high efficacy. researchgate.net Another study focused on thiazole/thiadiazole carboxamide derivatives as potential inhibitors of c-Met kinase, a key target in cancer therapy. nih.gov These findings highlight the potential of this compound and its future analogs as candidates for anticancer drug discovery. The exploration of their effects on various cancer-related targets, such as tubulin polymerization, is also a promising research direction, as other thiazole derivatives have shown potent inhibitory activity. nih.govnih.gov

In the realm of infectious diseases, analogs such as 4-isopropylthiazole-2-carbohydrazide have shown significant antibacterial, antifungal, and antitubercular activities. nih.gov This suggests that this compound could be a valuable lead structure for the development of new anti-infective agents, a critical need in the face of rising antimicrobial resistance. nih.gov

Table 1: Investigated Biological Activities of Thiazole Analogs

Thiazole Analog ClassBiological ActivityInvestigated Targets/PathwaysReference
ThiazolecarboxamidesAnti-inflammatorySTING pathway nih.gov
Phenyl-thiazole-carboxamidesAnticancerA-549, Bel7402, HCT-8 cell lines researchgate.net
Thiazole/thiadiazole carboxamidesAnticancerc-Met kinase nih.gov
2,4-disubstituted thiazolesAnticancerTubulin polymerization nih.govnih.gov
4-isopropylthiazole (B170079) hydrazidesAntibacterial, Antifungal, AntitubercularM. tuberculosis H37Rv nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The landscape of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These technologies offer powerful tools for accelerating the identification and optimization of novel therapeutic compounds. For a compound like this compound, where extensive experimental data may be lacking, AI and ML can play a pivotal role in predicting its biological activities and guiding future research.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the bioactivity of thiazole derivatives. nih.govresearchgate.net For example, a study on 53 thiazole derivatives used machine learning to build a QSAR model for predicting anticancer activity. nih.gov Another application of ML is in the prediction of biological activity spectra for new compounds. The PASS (Prediction of Activity Spectra for Substances) computer program has been used to predict the biological activities of new thiazole derivatives with a high degree of accuracy. nih.gov Such in silico approaches can prioritize the synthesis of analogs of this compound with a higher probability of desired biological effects, saving time and resources.

AI can also be employed in the de novo design of novel molecules with unique and desirable properties, moving beyond the screening of existing chemical libraries. mdpi.com By learning from the vast chemical space of known thiazole derivatives and their biological activities, generative AI models can propose new analogs of this compound with optimized therapeutic profiles.

Table 2: Applications of AI/ML in Thiazole Research

AI/ML ApplicationDescriptionExample from Thiazole ResearchReference
QSAR ModelingPredicts biological activity based on chemical structure.A QSAR model was developed for 53 thiazole derivatives to predict anticancer activity. nih.gov
Activity Spectra PredictionPredicts a wide range of biological activities for a given compound.The PASS program predicted psychotropic activities for new thiazole derivatives. nih.gov
Bioactivity PredictionClassifies compounds as active or inactive for a specific biological target.Machine learning models predicted the bioactivity of thiazole derivatives as urease inhibitors. researchgate.net

Development of Advanced Delivery Systems for this compound Analogues

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems are being developed to overcome challenges such as poor solubility, instability, and off-target toxicity. For future analogs of this compound, the development of tailored delivery systems will be crucial for translating their in vitro activity into in vivo efficacy.

Lipid-based nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), offer a promising platform for the delivery of hydrophobic drugs, a common characteristic of many thiazole derivatives. nih.govnih.gov These systems can enhance drug solubility, improve bioavailability, and provide controlled release. nih.gov For instance, polymer-lipid hybrid nanoparticles have been successfully used to enhance the activity of psoralen (B192213) against breast cancer. researchgate.net

Polymer-drug conjugates are another advanced delivery strategy where the drug is covalently linked to a polymer backbone. taylorandfrancis.com This approach can improve the pharmacokinetic profile of the drug, increase its half-life, and enable targeted delivery to specific tissues or cells. The choice of polymer and the linker chemistry can be tailored to optimize the release of the active thiazole derivative at the desired site of action.

Collaborative Research Initiatives in Thiazole Chemistry and Biology

The multifaceted nature of drug discovery, from initial synthesis to clinical application, necessitates a collaborative approach. chemscene.com Advancing the research on this compound and its analogs will greatly benefit from partnerships between academic research institutions and the pharmaceutical industry. nih.gov

Academic labs often excel in fundamental research, including the synthesis of novel compounds and the elucidation of their mechanisms of action. researchgate.net Pharmaceutical companies, on the other hand, possess the resources and expertise for preclinical and clinical development, including large-scale synthesis, formulation, and regulatory affairs. chemscene.com

Furthermore, international collaborations can bring together diverse expertise and resources, accelerating the pace of discovery. cdfd.org.in Research centers like the Centre for DNA Fingerprinting and Diagnostics (CDFD) in India are actively involved in research on thiazole derivatives, highlighting the global interest in this class of compounds. cdfd.org.in The establishment of consortia and joint research programs focused on thiazole chemistry and biology would foster a synergistic environment for innovation and the translation of promising research findings into tangible therapeutic benefits.

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing 2-isopropylthiazole-4-carboxamide, and how are intermediates validated? A: The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via functionalization of preformed thiazole cores. For example, ethyl 2-isopropylthiazole-4-carboxylate (a key intermediate) is synthesized by reacting 2-bromo-3-isopropylacrylic acid with thiourea under reflux in ethanol . Intermediates are validated using thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity and purity. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Synthesis: Optimizing Yield and Selectivity

Q: How do reaction conditions (e.g., solvent, temperature) influence the stereoselectivity of this compound derivatives? A: Solvent polarity and temperature critically affect reaction pathways. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole’s 4-position, while lower temperatures (0–5°C) favor kinetic control, reducing side-product formation. For example, coupling carboxamide groups to the thiazole core requires anhydrous conditions and catalysts like HATU to minimize hydrolysis . Optimization studies suggest a 65–75% yield range under controlled pH (6.5–7.5) and nitrogen atmospheres .

Basic Biological Activity Screening

Q: What in vitro assays are standard for evaluating the bioactivity of this compound? A: Common assays include:

  • Antimicrobial Activity: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Mechanistic Studies

Q: How can researchers identify the molecular targets of this compound in cancer cells? A: Techniques include:

  • Chemical Proteomics: Immobilized compound pulldowns followed by LC-MS/MS to identify binding proteins .
  • RNA Interference: siRNA knockdown of suspected targets (e.g., PI3K/AKT pathway components) to assess rescue effects .
  • Molecular Dynamics Simulations: Docking studies using software like AutoDock Vina to predict binding affinities to kinase domains .

Stability and Solubility Challenges

Q: What strategies improve the aqueous solubility of this compound for in vivo studies? A: Approaches include:

  • Prodrug Design: Esterification of the carboxamide group (e.g., ethyl esters) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation: Encapsulation in PLGA nanoparticles (150–200 nm size) to improve bioavailability .
  • Co-Solvent Systems: Use of DMSO/PEG-400 mixtures (≤10% v/v) for stock solutions, validated by dynamic light scattering (DLS) .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported bioactivity data for thiazole carboxamides? A: Contradictions often arise from assay variability or impurities. Recommended steps:

Reproducibility Checks: Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .

Purity Reassessment: HPLC-MS analysis to confirm compound integrity (>95% purity) .

Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .

Advanced Analytical Techniques

Q: Which spectroscopic methods are optimal for characterizing degradation products of this compound? A:

  • LC-HRMS: Identifies degradation pathways (e.g., hydrolysis of the isopropyl group) with ppm-level mass accuracy .
  • 2D NMR (COSY, HSQC): Resolves structural changes in aged samples, such as ring-opening or oxidation .
  • X-ray Photoelectron Spectroscopy (XPS): Detects surface oxidation in solid-state formulations .

Structure-Activity Relationship (SAR) Studies

Q: How does substitution at the thiazole’s 2-position impact bioactivity? A: SAR studies on analogs show:

  • Isopropyl vs. Cyclopropyl: Isopropyl groups enhance membrane permeability (logP ~2.5 vs. 1.8 for cyclopropyl) but reduce solubility .
  • Electron-Withdrawing Groups: Nitro or trifluoromethyl substituents at the 2-position increase kinase inhibition (e.g., IC₅₀ = 0.8 μM vs. 5.2 μM for unsubstituted analogs) .

Scaling-Up Challenges

Q: What are critical considerations for scaling up this compound synthesis? A: Key factors include:

  • Catalyst Loading: Reduce expensive catalysts (e.g., Pd/C) via flow chemistry setups to maintain cost efficiency .
  • Purification: Switch from column chromatography to recrystallization (ethanol/water mixtures) for >100 g batches .
  • Safety: Monitor exothermic reactions (e.g., thiourea cyclization) using in-line IR spectroscopy to prevent thermal runaway .

Computational Modeling

Q: How can DFT calculations guide the design of this compound analogs? A: Density Functional Theory (DFT) predicts:

  • Reactivity: Fukui indices identify nucleophilic sites (e.g., C4 for electrophilic substitutions) .
  • Tautomer Stability: Enol-keto tautomer ratios in solution, affecting binding to biological targets .
  • Solvation Effects: COSMO-RS models estimate solubility parameters in physiological buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.